molecular formula C26H18O3 B3819728 9H-xanthen-9-yl 4-phenylbenzoate

9H-xanthen-9-yl 4-phenylbenzoate

Cat. No.: B3819728
M. Wt: 378.4 g/mol
InChI Key: ICDABUSTLZZTQN-UHFFFAOYSA-N
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Description

9H-xanthen-9-yl 4-phenylbenzoate: is a chemical compound that belongs to the xanthone family Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and structural versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-xanthen-9-yl 4-phenylbenzoate typically involves the esterification of 9H-xanthen-9-ol with 4-phenylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly reagents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 9H-xanthen-9-yl 4-phenylbenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinone derivatives.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the xanthone and phenylbenzoate moieties. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products Formed

Scientific Research Applications

9H-xanthen-9-yl 4-phenylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-xanthen-9-yl 4-phenylbenzoate is largely dependent on its interaction with biological targets. The xanthone core can interact with various enzymes and receptors, modulating their activity. For example, xanthone derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Additionally, the compound can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    9H-xanthen-9-one: The parent compound of the xanthone family, known for its diverse biological activities.

    4-phenylbenzoic acid: A precursor in the synthesis of 9H-xanthen-9-yl 4-phenylbenzoate, used in various organic synthesis applications.

    Xanthone derivatives: Compounds with similar structures but different substituents on the xanthone core, leading to varied biological activities.

Uniqueness

This compound is unique due to the combination of the xanthone core and the phenylbenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

9H-xanthen-9-yl 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O3/c27-26(20-16-14-19(15-17-20)18-8-2-1-3-9-18)29-25-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)25/h1-17,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDABUSTLZZTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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